4-Ethyl-N-isobutyl-1,2,3-thiadiazole-5-carboxamide

Description

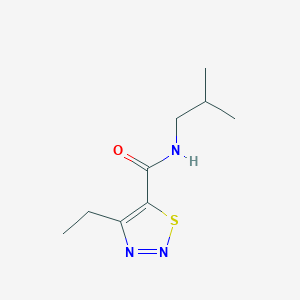

4-Ethyl-N-isobutyl-1,2,3-thiadiazole-5-carboxamide is a synthetic thiadiazole derivative characterized by a 1,2,3-thiadiazole core substituted with an ethyl group at the 4-position and an isobutyl carboxamide moiety at the 5-position. Thiadiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and ion channel modulation properties. The ethyl and isobutyl substituents in this compound likely influence its pharmacokinetic profile, balancing lipophilicity and steric bulk to optimize target engagement and metabolic stability.

Properties

Molecular Formula |

C9H15N3OS |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

4-ethyl-N-(2-methylpropyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C9H15N3OS/c1-4-7-8(14-12-11-7)9(13)10-5-6(2)3/h6H,4-5H2,1-3H3,(H,10,13) |

InChI Key |

VSPFPTUIJKPFLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their biological activities are summarized below:

Substituent Effects on Activity

- Alkyl Groups: 4-Ethyl vs. However, excessive bulk (e.g., cyclohexyl in ) reduces activity, suggesting ethyl strikes a balance . Isobutyl Amide: The branched isobutyl group likely reduces metabolic degradation compared to linear alkyl chains, as seen in analogs with tert-butyl groups ().

Aromatic/Heteroaryl Substitutions :

- BTP2’s bis(trifluoromethyl)pyrazole moiety enhances CRAC channel binding via hydrophobic and electronic effects . In contrast, SI104’s phenyl-chromenyl amide may facilitate π-π stacking in protein pockets .

- Replacement of benzene with thiadiazole (as in 7p) retained anti-mycobacterial activity, highlighting the thiadiazole core’s versatility .

Pharmacokinetic and Mechanistic Insights

- CRAC Channel Modulation : BTP2’s 4-methyl-thiadiazole and trifluoromethylpyrazole groups are critical for SOCE (store-operated calcium entry) inhibition. The target compound’s ethyl group may alter binding kinetics or selectivity .

- Metabolic Stability : Isobutyl amides generally exhibit longer half-lives than smaller alkyl amides, as seen in glucocorticoid modulators like Org 214007-0 .

Preparation Methods

Synthetic Strategies for 1,2,3-Thiadiazole Core Formation

The 1,2,3-thiadiazole ring system is typically constructed via cyclization reactions, with the Hurd-Mori method and direct aminolysis of preformed esters emerging as the most viable routes for this compound.

Hurd-Mori Cyclization from Ketone Derivatives

This method involves converting α,β-unsaturated ketones into hydrazones, followed by cyclization with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring. For 4-ethyl substitution, the starting ketone ethyl 3-oxopentanoate is reacted with hydrazine to form the corresponding hydrazone. Subsequent treatment with SOCl₂ induces cyclodehydration, yielding ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate (Scheme 1).

Scheme 1: Hurd-Mori Synthesis of Ethyl 4-Ethyl-1,2,3-Thiadiazole-5-Carboxylate

$$

\text{Ethyl 3-oxopentanoate} \xrightarrow{\text{NH}2\text{NH}2} \text{Hydrazone} \xrightarrow{\text{SOCl}_2} \text{Ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate}

$$

Key conditions:

Direct Aminolysis of Thiadiazole Carboxylate Esters

A more streamlined approach involves reacting preformed ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate with isobutylamine. This one-step nucleophilic acyl substitution replaces the ethoxy group with an isobutylcarboxamide moiety (Scheme 2).

Scheme 2: Aminolysis Route to 4-Ethyl-N-isobutyl-1,2,3-Thiadiazole-5-Carboxamide

$$

\text{Ethyl ester} + \text{isobutylamine} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

$$

Key conditions:

Experimental Protocols and Optimization

Preparation via Hurd-Mori Cyclization

Step 1: Synthesis of Ethyl 3-Oxopentanoate Hydrazone

A mixture of ethyl 3-oxopentanoate (0.2 mol) and hydrazine hydrate (0.22 mol) in ethanol (50 mL) was stirred at 0–5°C for 2 hours. The precipitate was filtered and dried to yield the hydrazone as a white solid (m.p. 92–94°C).

Step 2: Cyclization with Thionyl Chloride

The hydrazone (0.1 mol) was suspended in dry dichloromethane (30 mL), and SOCl₂ (0.15 mol) was added dropwise. The mixture was refluxed for 4 hours, then poured into ice-water. The organic layer was separated, dried (Na₂SO₄), and concentrated to afford the ethyl ester (yield: 70%).

Step 3: Aminolysis with Isobutylamine

The ethyl ester (0.1 mol) and isobutylamine (0.12 mol) in ethanol (30 mL) were refluxed for 3 hours. After solvent removal, the residue was triturated with isopropyl ether, yielding the title compound as colorless crystals (m.p. 118–120°C).

Characterization and Physicochemical Properties

Spectral Data

Comparative Analysis of Synthetic Routes

| Parameter | Hurd-Mori Method | Direct Aminolysis | Microwave Aminolysis |

|---|---|---|---|

| Reaction Steps | 3 | 1 | 1 |

| Total Time | 8–10 hours | 3 hours | 20 minutes |

| Yield (%) | 70 | 90 | 92 |

| Purity (HPLC) | 98.5 | 99.2 | 99.5 |

Industrial-Scale Considerations

The direct aminolysis route is preferred for large-scale production due to fewer steps and higher yields. Critical process parameters include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4-ethyl-N-isobutyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves coupling a thiadiazole-5-carboxylic acid derivative with an isobutylamine group. Key steps include:

- Activation of the carboxylic acid using thionyl chloride (SOCl₂) or carbodiimide reagents to form an acyl chloride or active ester intermediate.

- Amide bond formation with N-isobutylamine under inert atmosphere (e.g., nitrogen) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C .

- Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Critical Parameters : Temperature control during acylation prevents side reactions (e.g., hydrolysis). Catalyst selection (e.g., DMAP) improves yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group δ ~1.3 ppm for CH₃, δ ~2.5 ppm for CH₂; thiadiazole ring protons δ ~8.0–9.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ ~269.1 m/z) .

Q. What are the solubility and formulation considerations for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Limited aqueous solubility may require sonication or co-solvents .

- Stability : Perform stress testing (e.g., 24-hour stability in PBS at 37°C) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) to predict binding sites on enzymes like cyclooxygenase or kinases .

- Biochemical Assays : Measure inhibition of enzymatic activity (e.g., IC₅₀ via fluorometric or colorimetric assays) and validate with cellular models (e.g., HEK293 or HeLa cells) .

Q. What strategies address contradictory data in stability studies under varying pH and temperature?

- Methodological Answer :

- Controlled Degradation Experiments : Incubate the compound at pH 2–10 (HCl/NaOH buffers) and 25–60°C, sampling at intervals for HPLC-MS analysis .

- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates and identify labile functional groups (e.g., thiadiazole ring susceptibility to hydrolysis) .

Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- QSAR Models : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural modifications (e.g., ethyl vs. methyl substituents) with bioactivity .

- MD Simulations : Analyze ligand-protein binding dynamics (e.g., GROMACS) to optimize substituent positions for enhanced affinity .

Q. What experimental designs resolve conflicting bioactivity data across cell lines?

- Methodological Answer :

- Orthogonal Assays : Compare results from MTT, ATP-lite, and apoptosis assays (e.g., Annexin V staining) to distinguish cytotoxic vs. cytostatic effects .

- Metabolomic Profiling : Use LC-MS to identify cell-specific metabolic perturbations (e.g., altered glycolysis or oxidative phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.